4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a phenoxypropyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring under controlled conditions, often using cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzodiazole ring or the pyrrolidinone moiety.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the phenoxy moiety .
Scientific Research Applications
4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Shares the phenoxypropyl group but differs in the acrylate moiety.
4-Hydroxy-2-quinolones: Contains a similar benzodiazole ring but with different functional groups.
Uniqueness
4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole ring, phenoxypropyl group, and pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C27H27N3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)29-16-20(15-26(29)32)27-28-24-9-5-6-10-25(24)30(27)17-22(31)18-33-23-7-3-2-4-8-23/h2-14,20,22,31H,15-18H2,1H3 |
InChI Key |
CDJJYVFYPXRYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Origin of Product |
United States |
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